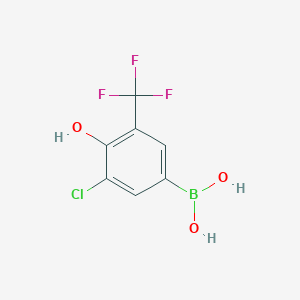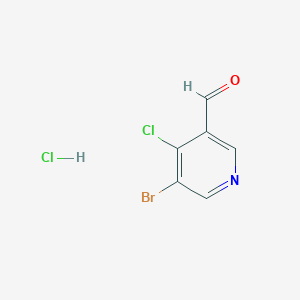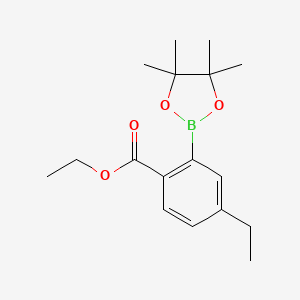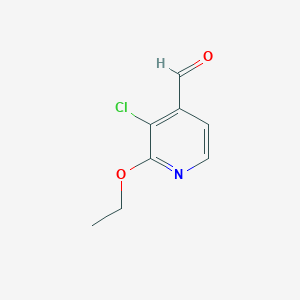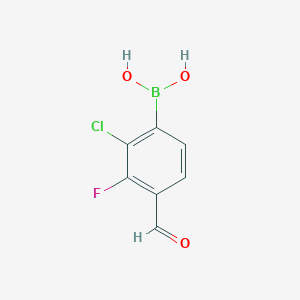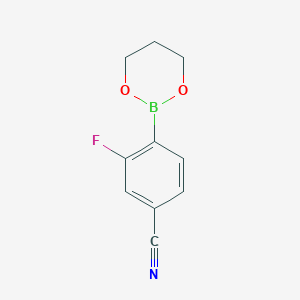
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzonitrile with a dioxaborinan-2-yl group at the 4-position and a fluorine atom at the 3-position. Benzonitriles are aromatic organic compounds containing a cyano functional group (-C≡N) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of approximately 1.1 g/cm³, a boiling point of around 350.7°C, and a vapor pressure close to 0 mmHg at 25°C .科学的研究の応用
Antimicrobial Photodynamic Therapy
This compound could potentially be used in antimicrobial photodynamic therapy (aPDT). aPDT is a relatively new therapeutic technology that has shown remarkable activity against bacterial pathogens in both planktonic and biofilm forms .
Nanozyme Enhanced Photodynamic Therapy
The design, fabrication, and application of nanoconjugates for nanozyme enhanced PDT in antimicrobial and antibiofilm research may be illustrated by the self-assembly of the cobalt (II)-5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21H,23H-porphyrin in the presence of 4,4′-bipyridine to form the nanozyme with surrogate catalase .
Environmental Sanitation
Photodynamic therapy, which this compound could potentially be used in, is also used in environmental sanitation . This involves the use of light and a photosensitizing chemical substance to kill bacteria in the local environment .
Safety and Hazards
特性
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVDMREVGCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

